Barium zirconate crystal structure analysis
Barium zirconate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Barium Zirconate (BaZrO₃)
Introduction
Barium zirconate (BaZrO₃) is a perovskite-structured ceramic that has garnered significant attention for its remarkable properties, including high thermal stability, excellent proton conductivity, and low dielectric loss. These characteristics make it a promising material for a range of advanced applications, including thermal barrier coatings, proton-conducting solid oxide fuel cells (PCFCs), and electronic components. A thorough understanding of its crystal structure is fundamental to optimizing its synthesis and performance for these technological applications.
This technical guide provides a comprehensive overview of the crystal structure of barium zirconate, details common experimental protocols for its synthesis and analysis, presents key structural data, and outlines the typical workflow for its characterization.
Crystal Structure of Barium Zirconate
Barium zirconate crystallizes in the ideal cubic perovskite structure.[1][2][3][4] This structure is characterized by a specific arrangement of cations and anions that dictates its material properties.
Crystallographic Details
The crystal structure of BaZrO₃ is defined by the following key parameters:
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Coordination Environment: The structure consists of a framework of corner-sharing ZrO₆ octahedra.[1] The larger barium (Ba²⁺) cations are located in the 12-fold coordinated cuboctahedral cavities created by this framework.[1][2] Specifically:
Ground-State Structure Considerations
While experimental techniques like X-ray and neutron diffraction consistently identify the structure of BaZrO₃ as cubic, even at temperatures as low as 2 K, some first-principles calculations have raised questions about its true ground state.[5] These computational studies suggest a dynamic instability in the cubic lattice, predicting a potential transformation to a slightly distorted orthorhombic structure due to the rotation of the ZrO₆ octahedra.[5][7] However, experimental evidence to date strongly corroborates the cubic model.[5]
Quantitative Structural Data
The precise lattice parameters of barium zirconate can vary depending on the synthesis method, stoichiometry, and any dopants present. The following table summarizes typical structural parameters reported in the literature.
| Parameter | Value / Description | Source(s) |
| Crystal System | Cubic | [1][2][5] |
| Space Group | Pm-3m | [1][2][6] |
| Lattice Constant (a) | 4.18 Å | [8] |
| 4.1847 Å (from DFT) | [9] | |
| 4.19 Å - 4.21 Å (approx. range) | [10] | |
| Unit Cell Volume (V) | ~73.2 ų (calculated from a=4.18 Å) | [8] |
| Calculated Density | 5.96 g/cm³ | [2] |
| Ba-O Bond Length | 2.98 Å - 3.01 Å | [1][2] |
| Zr-O Bond Length | 2.11 Å | [1] |
Experimental Protocols
The analysis of BaZrO₃'s crystal structure involves two main stages: synthesis of the material and its subsequent characterization using diffraction techniques.
Synthesis Methodologies
The chosen synthesis route can significantly influence the crystallinity, particle size, and purity of the resulting BaZrO₃ powder, which in turn affects the quality of the structural analysis.
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Solid-State Reaction: This is a conventional method involving the high-temperature calcination of precursor powders, typically barium carbonate (BaCO₃) and zirconium oxide (ZrO₂).[3][4] The powders are intimately mixed and heated to temperatures often exceeding 1350°C to achieve a pure perovskite phase.[11]
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Wet Chemical Methods: These techniques generally yield more homogeneous, smaller-sized particles at lower synthesis temperatures.
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Wet Chemical Auto-Combustion: This method uses metal nitrates (barium nitrate (B79036) and zirconyl nitrate) and a chelating agent like citric acid.[8] The solution is heated to induce a self-sustaining combustion reaction, resulting in a fine powder.[8]
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Co-precipitation: This involves precipitating barium and zirconium salts from a solution. For instance, aqueous solutions of BaCl₂ and ZrOCl₂ are added to a concentrated NaOH solution at a controlled temperature (e.g., 80°C) to precipitate crystalline BaZrO₃ directly.[12]
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Sol-Gel Synthesis: This process involves the formation of a 'sol' (a colloidal suspension of particles) which then undergoes a transition to a 'gel' phase. This gel is then dried and calcined at temperatures typically between 700-1000°C to form the crystalline BaZrO₃ powder.[13]
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Characterization and Analysis Techniques
Structural characterization is predominantly carried out using diffraction methods.
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Powder X-ray Diffraction (XRD): XRD is the most common technique for analyzing the crystal structure of BaZrO₃.[3]
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Methodology: A powdered sample of BaZrO₃ is irradiated with monochromatic X-rays. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to its crystal structure. The positions and intensities of the diffraction peaks are used to identify the phase (matching against standards like JCPDS No. 06-0399), determine the lattice parameters, and assess purity.[8][14] The crystallite size can also be estimated from the peak broadening using the Debye-Scherrer formula.[8][14]
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Neutron Powder Diffraction (NPD): Neutron diffraction is highly complementary to XRD. It is particularly sensitive to the positions of lighter elements like oxygen, making it invaluable for accurately determining the O atom positions within the ZrO₆ octahedra and for investigating potential subtle structural distortions.[5]
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Rietveld Refinement: This is a powerful computational method used to analyze diffraction data (both XRD and NPD).[15]
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Methodology: The Rietveld method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the entire experimental pattern. By minimizing the difference between the calculated and observed patterns, it allows for the precise refinement of various structural parameters, including lattice constants, atomic positions, and site occupancy factors.[6][16] This method is considered the standard for obtaining high-quality, detailed structural information from powder diffraction data.
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Visualization of Analysis Workflow
The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of barium zirconate.
Caption: Workflow for BaZrO₃ synthesis and crystal structure analysis.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. mp-3834: BaZrO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. techscience.com [techscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Synthesis and Characterization of Sol–Gelled Barium Zirconate as Novel MTA Radiopacifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
